REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][CH:6]1[CH2:11][CH2:10][CH2:9][N:8]([C:12]([C:14]2[NH:15][C:16]3[C:21]([CH:22]=2)=[CH:20][CH:19]=[CH:18][CH:17]=3)=[O:13])[CH2:7]1)C.[BH4-].[Li+].O>C1COCC1>[NH:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:22]=[C:14]1[C:12]([N:8]1[CH2:9][CH2:10][CH2:11][CH:6]([CH2:5][CH2:4][OH:3])[CH2:7]1)=[O:13] |f:1.2|
|
Name
|
ethyl[1-(1H-indol-2-ylcarbonyl)piperidin-3-yl]acetate
|
Quantity
|
392 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1CN(CCC1)C(=O)C=1NC2=CC=CC=C2C1)=O
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 1 day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography [hexane:ethyl acetate=1:0-2:1]
|
Type
|
CUSTOM
|
Details
|
crystallized from diisopropyl ether
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(=O)N1CC(CCC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92 mg | |
YIELD: CALCULATEDPERCENTYIELD | 27.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |